Einecs 258-503-8
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Overview
Description
Einecs 258-503-8, also known as camphoric acid, compound with 1,3,5,7-tetraazatricyclo [3.3.1.13,7]decane (1:1), is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique chemical structure and properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of camphoric acid, compound with 1,3,5,7-tetraazatricyclo [3.3.1.13,7]decane typically involves the reaction of camphoric acid with 1,3,5,7-tetraazatricyclo [3.3.1.13,7]decane under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is then purified through crystallization or distillation techniques to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
Camphoric acid, compound with 1,3,5,7-tetraazatricyclo [3.3.1.13,7]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Camphoric acid, compound with 1,3,5,7-tetraazatricyclo [3.3.1.13,7]decane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of camphoric acid, compound with 1,3,5,7-tetraazatricyclo [3.3.1.13,7]decane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Camphoric acid: A related compound with similar chemical structure but different properties and applications.
1,3,5,7-Tetraazatricyclo [3.3.1.13,7]decane: The individual component of the compound, also known for its unique chemical properties.
Uniqueness
Camphoric acid, compound with 1,3,5,7-tetraazatricyclo [3.3.1.13,7]decane is unique due to its combined chemical structure, which imparts distinct properties and reactivity. This makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
53370-47-1 |
---|---|
Molecular Formula |
C16H28N4O4 |
Molecular Weight |
340.42 g/mol |
IUPAC Name |
1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H16O4.C6H12N4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14;1-7-2-9-4-8(1)5-10(3-7)6-9/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14);1-6H2/t6-,10+;/m1./s1 |
InChI Key |
MMWVNOOQBNSSLU-SXNOSCCBSA-N |
Isomeric SMILES |
C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)O.C1N2CN3CN1CN(C2)C3 |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)O)C.C1N2CN3CN1CN(C2)C3 |
Related CAS |
630-55-7 |
Origin of Product |
United States |
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